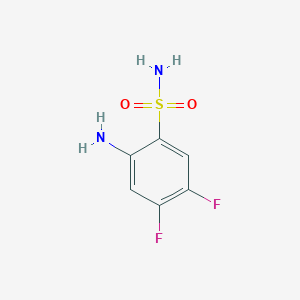

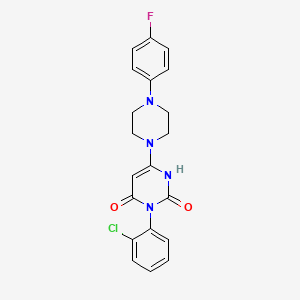

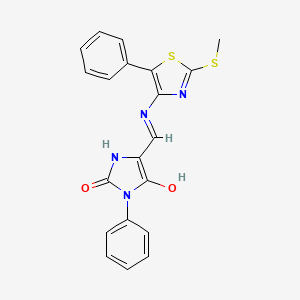

3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one” is a complex organic molecule. It likely contains a chromen-2-one group, which is a type of oxygen-containing heterocycle, and a 3,5-difluorophenyl group, which is a type of aromatic ring with fluorine substituents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving fluorinated phenyl groups and other organic molecules .

Applications De Recherche Scientifique

Synthesis and Chemical Importance

The synthesis of chromen-ones, including compounds structurally related to 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one, has been a subject of extensive research due to their core structures being secondary metabolites of considerable pharmacological importance. Synthetic protocols for these compounds involve Suzuki coupling reactions, radical-mediated cyclization, and reactions with Michael acceptors among others, highlighting their versatility and the interest in developing efficient synthetic methods for their production (Mazimba, 2016).

Pharmacological and Biological Applications

Anticancer Activity

Some derivatives have shown significant tumor specificity and low toxicity toward normal cells, indicating potential in the development of anticancer drugs with reduced side effects (Sugita et al., 2017).

Antioxidant Activity

The core structure of 2H-chromen-2-one, which is present in compounds like 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one, contributes to their antioxidant properties. This activity is attributed to the possibility of radical delocalization within the nucleus, making them effective free radical scavengers (Torres et al., 2014).

Material Science Applications

- Conducting Polymers: Research on poly(3,4-ethylenedioxythiophene) (PEDOT) and its composites, including those that may incorporate chromen-one structures, highlights the potential of these materials in applications requiring high conductivity and flexibility. This includes uses in thermoelectric materials, indicating a possible area of application for chromen-one derivatives as well (Yue & Xu, 2012).

Environmental and Sustainable Chemistry

- Biomass Conversion: Research into the conversion of biomass into valuable chemicals highlights the potential for chromen-one derivatives in sustainable chemistry. This includes the transformation of furfurals to valuable intermediates for polymer and fuel production, demonstrating the broader relevance of this chemical structure in green chemistry and sustainability (Dutta & Bhat, 2021).

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O3/c16-10-3-9(4-11(17)6-10)13-5-8-1-2-12(18)7-14(8)20-15(13)19/h1-7,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGQJJNVLNKAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CC(=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)